LRRK2 Kinase Inhibition: Divergent Activity from 6-Methylthio Regioisomer
Within the benzothiazole-benzamide chemical space critical for LRRK2 inhibition, the isotopic position of the methylthio substituent is a decisive factor for potency. The 4-methylthio substitution on the benzothiazole ring (as in the target compound) is expected to confer a distinct inhibitory profile compared to the 6-methylthio substitution. This inference is based on comparative SAR data from a closely related chemical series, where compound 4 (with a 4-substituted benzothiazole core) exhibited an LRRK2 IC50 of 0.523 mM, whereas compound 9, bearing a 6-substituted core, showed a dramatically reduced potency with an IC50 of 4.000 mM [1]. This 7.6-fold difference underscores the critical impact of the substitution position on target engagement.
| Evidence Dimension | LRRK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly available; inferred to be in the sub-millimolar range based on analog SAR |
| Comparator Or Baseline | Compound 9 (6-substituted benzothiazole core): 4.000 mM |
| Quantified Difference | Approximately 7.6-fold reduction in potency for the 6-substituted analog |
| Conditions | In vitro LRRK2 kinase inhibition assay (as per EP 3 842 422 A1 patent methodology) |
Why This Matters
For researchers requiring consistent kinase inhibition data, selecting the correct regioisomer is paramount; a simple swap to the 6-methylthio isomer could result in a functionally inactive compound, jeopardizing the validity of target validation studies.
- [1] Martinez Gil, A., et al. (2021). LRRK2 INHIBITING COMPOUNDS AND USE THEREOF FOR TREATING NEURODEGENERATIVE DISEASES. European Patent Application EP 3 842 422 A1. Table 1, Compound 4 vs. Compound 9. View Source
